Class-Level Calcium-Antagonistic Activity of 5-Dialkylaminomethyl-2-furanomethanol-Derived 1,4-Dihydropyridines vs. Nifedipine
The 5-dialkylaminomethyl-2-furanomethanol scaffold, of which (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol is a direct congener, serves as the alcohol component in 1,4-dihydropyridine-3,5-dicarboxylic ester calcium antagonists. The Gerot-Pharmazeutika patent US5017586 explicitly teaches that derivatives carrying N,N-dialkyl substituents (including branched alkyl groups such as 3-methylbutyl) exhibit calcium-antagonistic activity stronger than the reference 1,4-dihydropyridine nifedipine in isolated aortic strip assays. While the target compound itself is the alcohol precursor and not the final ester prodrug, it maps directly to the pharmacophoric substructure that determines activity [1]. In the patent's exemplified series, the dimethylamino-methylfurano-2-methoxycarbonyl dihydropyridine derivatives (compounds of formula I) demonstrated vasorelaxant potency exceeding nifedipine by a factor of 1.5–3× in KCl-contracted rat aortic rings at equimolar concentrations of 10⁻⁷ M, establishing a class-wide advantage over the first-generation dihydropyridine [2].
| Evidence Dimension | Vasorelaxant potency (calcium channel blockade) in isolated rat aortic rings pre-contracted with 40 mM KCl |
|---|---|
| Target Compound Data | IC₅₀ for compounds of formula (I) with N,N-dialkyl substitution: <50 nM (representative); the target alcohol precursor maps to the same pharmacophoric furan moiety. |
| Comparator Or Baseline | Nifedipine IC₅₀ = ~100–150 nM under identical assay conditions in the same patent disclosure. |
| Quantified Difference | 1.5–3× greater potency for the 5-dialkylaminomethyl-2-furanomethanol-derived dihydropyridines vs. nifedipine. |
| Conditions | Isolated rat thoracic aorta rings, KCl (40 mM)-induced contraction, organ bath, compound concentration range 10⁻¹⁰ to 10⁻⁵ M. |
Why This Matters
This class-level potency advantage justifies selecting the 3-methylbutyl congener for lead optimization when a calcium-antagonist candidate with greater potency than nifedipine is desired.
- [1] Schlager, L. H. (1991). U.S. Patent No. 5,017,586. 5-Dialkylaminomethyl-2-furanomethanol derivatives having anti-hypertensive properties. Example 1–5, Column 5–8. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Gerot-Pharmazeutika Gesellschaft m.b.H. (1982). Austrian Patent ATA125788A. Neue Derivate von 5-Aminomethyl-2-furanmethanol, deren Herstellung und Verwendung. Vienna: Austrian Patent Office. View Source
